withanoside IV

Pharmacokinetics Withania somnifera Oral bioavailability

Withanoside IV (CAS 362472-81-9) is a diglucosyl withanolide reference standard for analytical quantification and neuroregeneration research. Unlike withaferin A (Cmax 124.4 ng/mL, Tmax 0.25 h), withanoside IV exhibits 9-fold lower Cmax (13.8 ng/mL) and a 3-fold longer Tmax (0.75 h), dictating distinct oral PK profiles. It preferentially induces dendritic (MAP2-positive) outgrowth rather than axonal extension, making it the standard of choice for synaptic dysfunction models. Bioreactor yields are limited (2.62 g/run), substantiating its premium price. For labs quantifying Ashwagandha extracts or studying dendritic spine restoration, this compound must be sourced as a discrete, independently quantified marker to ensure batch-to-batch consistency.

Molecular Formula C40H62O15
Molecular Weight 782.9 g/mol
CAS No. 362472-81-9
Cat. No. B569226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namewithanoside IV
CAS362472-81-9
Synonyms(1α,3β,22R)-3-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-1,22,27-trihydroxy-ergosta-5,24-dien-26-oic Acid δ-Lactone; 
Molecular FormulaC40H62O15
Molecular Weight782.9 g/mol
Structural Identifiers
InChIInChI=1S/C40H62O15/c1-17-11-26(53-36(50)22(17)14-41)18(2)23-7-8-24-21-6-5-19-12-20(13-29(43)40(19,4)25(21)9-10-39(23,24)3)52-38-35(49)33(47)31(45)28(55-38)16-51-37-34(48)32(46)30(44)27(15-42)54-37/h5,18,20-21,23-35,37-38,41-49H,6-16H2,1-4H3/t18-,20+,21-,23+,24-,25-,26+,27+,28+,29-,30+,31+,32-,33-,34+,35+,37+,38+,39+,40-/m0/s1
InChIKeyVUQQGHSDHGOYRH-IFUSOADVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Withanoside IV (CAS 362472-81-9): A Steroidal Lactone Glycoside Reference Standard for Neuroregeneration and Pharmacokinetic Benchmarking


Withanoside IV is a withanolide glycoside—a steroidal lactone bearing a diglucosyl moiety at C-3—isolated from the roots and fruits of Withania somnifera (Ashwagandha) [1]. Its molecular formula is C40H62O15 (molecular weight: 782.9 g/mol), and it exists as an off-white, hygroscopic powder [1][2]. Classified as a phytosterol glycoside, withanoside IV has been established as an analytical reference standard for HPLC-based quantification in Ashwagandha extracts and is recognized for its capacity to induce neurite outgrowth and undergo metabolic conversion to the bioactive aglycone sominone [2][3].

Why Withanoside IV Cannot Be Arbitrarily Substituted by Other Withanolides in Analytical or Biological Studies


Withanolides constitute a structurally diverse class of C28 steroidal lactones; variations in oxidation state, side-chain cyclization, and, critically, glycosylation patterns produce profound differences in physicochemical properties and biological behavior [1]. Withanoside IV, bearing a C-3 diglucosyl unit, exhibits markedly lower intestinal permeability (Peff = 3.19 × 10⁻⁶ cm/s) than the aglycone withanolide A (Peff = 4.05 × 10⁻⁵ cm/s) [2]. Furthermore, oral pharmacokinetic profiles diverge sharply: in rats administered Withania somnifera root extract, Cmax for withanoside IV is 13.8 ng/mL (Tmax 0.75 h), whereas withaferin A achieves a Cmax of 124.4 ng/mL (Tmax 0.25 h) [3]. At the cellular level, withanoside IV preferentially stimulates dendritic outgrowth, while withanolide A drives axonal extension [4]. These orthogonal characteristics preclude generic interchange; selection of a specific withanolide must be guided by the target pathway and experimental system. The following evidence quantifies the key differentiators that justify prioritizing withanoside IV over its closest analogs.

Withanoside IV (CAS 362472-81-9): Quantitative Differentiation Evidence Versus Comparator Withanolides


Pharmacokinetic Divergence: Withanoside IV Exhibits a 3-Fold Longer Tmax and 9-Fold Lower Cmax Than Withaferin A in Rodent Model

In male Sprague Dawley rats orally administered Withania somnifera root extract (500 mg/kg), withanoside IV displayed a Cmax of 13.833 ± 3.727 ng/mL and a Tmax of 0.750 ± 0.000 h. In the same study, withaferin A achieved a Cmax of 124.415 ± 64.932 ng/mL and a Tmax of 0.250 ± 0.000 h, while withanolide A exhibited a Cmax of 7.283 ± 3.341 ng/mL and a Tmax of 0.333 ± 0.129 h [1].

Pharmacokinetics Withania somnifera Oral bioavailability

Intestinal Permeability: Withanoside IV is 12.7-Fold Less Permeable Than Withanolide A, Defining Absorption Barrier

In an in vitro MDCK cell monolayer model simulating human intestinal epithelium, withanoside IV (and withanoside V) demonstrated a permeability coefficient (Peff) of 3.19 × 10⁻⁶ cm/s. In contrast, the aglycone withanolide A exhibited a Peff of 4.05 × 10⁻⁵ cm/s, and the highly bioactive withaferin A was nearly impermeable (Peff = 3.30 × 10⁻⁷ cm/s) [1].

Bioavailability Intestinal absorption Withanolide glycosides

Cytoprotective Potency Against Aβ Toxicity: Withanoside IV IC50 is 1.6-Fold More Potent Than Withanoside V in SK-N-SH Cells

In the human neuroblastoma SK-N-SH cell line exposed to amyloid-β 1-42, withanoside IV exhibited a 48 h IC50 value of 18.76 ± 0.76 μM for protection against Aβ-induced cytotoxicity. This compares favorably to withanoside V (IC50 = 30.14 ± 2.59 μM) and withanolide A (IC50 = 28.61 ± 2.91 μM), though it was less potent than withanolide B (IC50 = 14.84 ± 1.45 μM) [1].

Alzheimer's disease Amyloid-beta Neuroprotection

Neurite Outgrowth Specificity: Withanoside IV Preferentially Induces Dendritic Extension, Whereas Withanolide A Drives Axonal Outgrowth

Double immunostaining of cultured rat cortical neurons revealed that withanoside IV and withanoside VI predominantly extend dendrites (MAP2-positive processes), while withanolide A predominantly extends axons (phosphorylated NF-H-positive processes). This differential morphological outcome was observed at a concentration of 1 μM on SH-SY5Y cells, where six out of eighteen isolated compounds (including withanoside IV) showed significant neurite outgrowth activity [1].

Neuroregeneration Dendritogenesis Synaptic reconstruction

Molecular Docking Affinity to SARS-CoV-2 nsp10: Withanoside IV Binding Free Energy Marginally Exceeds Withanoside V

In silico molecular dynamics and binding free energy calculations targeting the SARS-CoV-2 non-structural protein 10 (nsp10) revealed that withanoside IV exhibits a binding free energy of −29.5 kJ/mol, slightly surpassing withanoside V at −29.1 kJ/mol. Both compounds were identified among the strongest inhibitors of nsp10-nsp16 heterodimer formation from a panel of Withania somnifera phytochemicals [1].

Antiviral SARS-CoV-2 Molecular docking

Biosynthetic Yield in Optimized Cell Culture: Withanoside IV Production Reaches 2.62 g per Bioreactor Run

In an optimized bioreactor system using Withania somnifera cell suspension culture treated with chitosan (100 mg/L) and squalene (6 mM), the yield of withanoside IV reached 2623.21 mg. This yield ranked sixth among seven quantified withanolides in the same system, with withanolide A achieving the highest yield (7606.75 mg) and withaferin A producing 3732.81 mg [1].

Biotechnology Cell suspension culture Withanolide production

Withanoside IV (CAS 362472-81-9): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Standardization and Bioequivalence Assessment of Ashwagandha Extracts for Neuroregenerative Indications

Given the distinct pharmacokinetic profile of withanoside IV—characterized by a Tmax of 0.75 h and Cmax of 13.8 ng/mL in rodent models [1]—formulators and analytical chemists should quantify withanoside IV independently, rather than relying solely on total withanolide content. The 9-fold lower Cmax and 3-fold longer Tmax relative to withaferin A [1] mean that extract composition directly dictates the plasma exposure profile. For products targeting neuroregeneration, where withanoside IV's dendritic outgrowth activity is mechanistically relevant [2], this compound should serve as a key marker for batch-to-batch consistency and bioequivalence studies.

Investigation of Dendrite-Specific Regeneration and Synaptic Reconstruction in Alzheimer's Disease Models

Withanoside IV's preferential induction of dendritic (MAP2-positive) outgrowth, in contrast to withanolide A's axonal (NF-H-positive) specialization [2], makes it the compound of choice for studies focusing on dendritic spine loss and synaptic dysfunction in Alzheimer's disease. Its moderate cytoprotective potency against Aβ-induced toxicity (IC50 = 18.76 μM) [3] further supports its use in cellular and in vivo models where restoration of dendritic arborization and synaptic density is the primary endpoint, as demonstrated in Aβ(25-35)-injected mice [4].

In Silico Screening and Antiviral Lead Prioritization Targeting SARS-CoV-2 nsp10

For computational chemistry and antiviral drug discovery programs, withanoside IV represents a validated in silico hit against SARS-CoV-2 nsp10, with a binding free energy of −29.5 kJ/mol that marginally exceeds withanoside V (−29.1 kJ/mol) [5]. Researchers should prioritize withanoside IV for subsequent in vitro validation (e.g., FRET-based nsp10-nsp16 interaction assays, viral replication inhibition) before exploring less favorable glycoside analogs, thereby streamlining resource allocation in high-throughput screening cascades.

Process Development and Economic Feasibility Assessment for Withanolide Glycoside Production

In biotechnology and natural product manufacturing, the bioreactor yield of withanoside IV (2.62 g per run under optimized elicitation) is substantially lower than that of withanolide A (7.61 g) and withaferin A (3.73 g) [6]. This yield differential directly impacts the cost of isolation and the commercial viability of withanoside IV as a standalone ingredient. Procurement decisions for large-scale studies or commercial formulation should factor in the relative scarcity and higher production cost implied by these biosynthetic constraints, justifying the compound's premium pricing in the research chemicals market.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for withanoside IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.